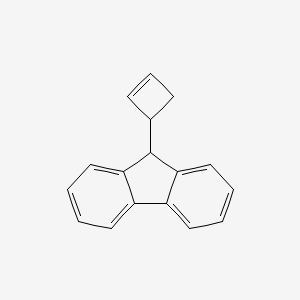
(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloropyridine ring and a fluoro-methoxy-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of the desired aryl group. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-3-pyridyl)boronic acid: Similar in structure but contains a boronic acid group instead of a ketone.
(2-Chloro-3-pyridinyl)methanol: Contains a hydroxyl group instead of a ketone.
(3-Fluoro-2-methoxy-5-methylphenyl)boronic acid: Similar aromatic structure but with a boronic acid group.
Uniqueness
(2-Chloropyridin-3-yl)(3-fluoro-2-methoxy-5-methylphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
62627-11-6 |
|---|---|
Fórmula molecular |
C14H11ClFNO2 |
Peso molecular |
279.69 g/mol |
Nombre IUPAC |
(2-chloropyridin-3-yl)-(3-fluoro-2-methoxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C14H11ClFNO2/c1-8-6-10(13(19-2)11(16)7-8)12(18)9-4-3-5-17-14(9)15/h3-7H,1-2H3 |
Clave InChI |
QVQZHJNNOZMPPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)OC)C(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)

![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)


